H-Hyp(tBu)-OtBu.HCl
Description
H-Hyp(tBu)-OtBu.HCl is a chiral building block derived from hydroxyproline (B1673980), an amino acid notable for conferring unique structural properties to peptides. mdpi.com The compound exists as a hydrochloride salt, a form that typically enhances its stability and solubility in polar solvents, facilitating its use in synthesis. cymitquimica.com The core structure features two tert-butyl groups: one protecting the hydroxyl side chain as a tert-butyl ether and the other protecting the carboxylic acid as a tert-butyl ester. The amine group at the N-terminus remains free (as a salt), poised for reaction. This specific arrangement of protecting groups makes it a ready-to-use component in stepwise synthetic strategies.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 367453-05-2 | cymitquimica.combldpharm.com |
| Molecular Formula | C₁₃H₂₆ClNO₃ | cymitquimica.comsigmaaldrich.com |
| Molecular Weight | 279.80 g/mol | bldpharm.comsigmaaldrich.com |
| Appearance | Solid | cymitquimica.comsigmaaldrich.com |
| Full Chemical Name | (2S,4R)-tert-butyl 4-(tert-butoxy)pyrrolidine-2-carboxylate hydrochloride | glpbio.com |
| Synonyms | H-Hyp(tBu)-OtBu・HCl, O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride | cymitquimica.com |
| InChI Key | SSNWMVRXDJPQAN-UXQCFNEQSA-N | sigmaaldrich.com |
| Storage Temperature | 2-8°C, under inert atmosphere | bldpharm.com |
The synthesis of peptides, polymers composed of amino acids linked by amide bonds, is a cornerstone of medicinal chemistry and materials science. The primary challenge in peptide synthesis is achieving chemoselectivity. Since amino acids possess at least two reactive functional groups (an amino group and a carboxylic acid group), and often a third reactive group in their side chain, direct condensation leads to a mixture of unwanted products. To overcome this, chemists employ protecting groups to temporarily mask reactive sites, allowing for the controlled formation of the desired peptide bond. nih.gov
Modern peptide synthesis is dominated by two main strategies, primarily differentiated by the Nα-protecting group used: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies. nih.gov The Fmoc strategy, introduced by Carpino in the 1970s, has become particularly widespread due to its use of milder reaction conditions. nih.gov This approach involves protecting the N-terminus with the base-labile Fmoc group and protecting reactive side chains with acid-labile groups, such as the tert-butyl (tBu) group. nih.govnih.gov
This compound fits perfectly within this paradigm. It is a hydroxyproline derivative where the hydroxyl side chain and the C-terminal carboxylic acid are protected with acid-labile tert-butyl groups. cymitquimica.comgoogle.com Its free amino group allows it to be coupled to a growing peptide chain. This pre-protected format is highly advantageous, saving synthetic steps and ensuring high purity during the complex, iterative process of peptide assembly. It is one of many such derivatives, including H-Ser(tBu)-OtBu.HCl and H-Asp(OtBu)-OtBu.HCl, designed to streamline the incorporation of specific amino acids. medchemexpress.commedchemexpress.com
Hydroxyproline is a critical structural component in nature, most famously as a major constituent of the protein collagen, where it is essential for the stability of the triple helix structure. nih.gov In synthetic peptides, the incorporation of hydroxyproline and its derivatives can induce specific turns and conformational constraints, which are crucial for biological activity and receptor recognition. The ability to introduce these structural motifs in a controlled manner is of paramount importance in drug design and the synthesis of peptide-based therapeutics.
The strategic value of this compound lies in the specific nature of its protecting groups. The tert-butyl ether and tert-butyl ester are both stable to the basic conditions used for Fmoc group removal during peptide synthesis, yet they can be cleaved simultaneously in a single step using a strong acid like trifluoroacetic acid (TFA) at the end of the synthesis. nih.govgoogle.com This "orthogonal" protection scheme simplifies the deprotection process and minimizes side reactions, which is especially critical in the synthesis of long or complex peptides. nih.govnih.gov This building block is therefore used in the synthesis of functionally and structurally diverse peptides, where precise control over stereochemistry and conformation is essential. nih.govacs.org
The journey to develop versatile building blocks like this compound is intertwined with the history of peptide synthesis itself. Early efforts in the 20th century, pioneered by Emil Fischer, laid the groundwork, but controlling the reactivity of amino acid side chains remained a major hurdle. nih.gov The invention of the first practical, reversible Nα-protecting group, the carbobenzoxy (Cbz) group, by Bergmann and Zervas in 1932 was a landmark achievement. nih.gov
For hydroxyamino acids like hydroxyproline, the challenge was twofold: protecting both the amine and the hydroxyl group. Early methods for hydroxyl group protection often involved acylation, such as O-acetylation, which was reported for hydroxyproline in the late 1950s. beilstein-journals.org However, these groups lacked the robustness and orthogonal cleavage conditions needed for more complex syntheses.
A significant breakthrough came with the introduction of the tert-butyl group as a protecting group for hydroxyl functions in 1962. acs.org The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field, creating a demand for a wider array of protected amino acids suitable for this new methodology. nih.gov The subsequent rise of the Fmoc/tBu strategy in the late 1970s and 1980s solidified the importance of tert-butyl-based side-chain protection. nih.gov This led to the commercial availability and widespread use of derivatives like Fmoc-Hyp(tBu)-OH for incorporation into peptides via SPPS. medchemexpress.comnih.gov The compound this compound represents a further refinement, offering a fully protected C-terminus, making it a specialized reagent for specific solution-phase or fragment condensation strategies.
Table 2: Evolution of Hydroxyproline Protecting Groups
| Protecting Group Type | Example | Decade of Introduction/Widespread Use | Key Feature |
|---|---|---|---|
| Nα-Protection | Carbobenzoxy (Cbz) | 1930s | Removed by hydrogenolysis. nih.gov |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 1960s | Acid-labile; cornerstone of Boc-SPPS. nih.gov |
| Nα-Protection | 9-Fluorenylmethoxycarbonyl (Fmoc) | 1970s | Base-labile; cornerstone of Fmoc-SPPS. nih.gov |
| Hydroxyl Protection | Acetyl (Ac) | 1950s | Early acyl protecting group. beilstein-journals.org |
| Hydroxyl Protection | tert-Butyl (tBu) | 1960s | Acid-labile; orthogonal to Fmoc group. nih.govacs.org |
| Carboxyl Protection | tert-Butyl Ester (OtBu) | 1960s-1970s | Acid-labile; used in Fmoc-SPPS. nih.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| (2S,4R)-tert-butyl 4-(tert-butoxy)pyrrolidine-2-carboxylate hydrochloride | This compound |
| trans-4-hydroxy-L-proline | Hydroxyproline, Hyp |
| tert-Butyloxycarbonyl | Boc |
| 9-Fluorenylmethoxycarbonyl | Fmoc |
| Trifluoroacetic acid | TFA |
| Carbobenzoxy | Cbz |
| H-Ser(tBu)-OtBu.HCl | (S)-tert-butyl 2-amino-3-(tert-butoxy)propanoate hydrochloride |
| H-Asp(OtBu)-OtBu.HCl | (S)-tert-butyl 2-amino-4-(tert-butoxy)-4-oxobutanoate hydrochloride |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3.ClH/c1-12(2,3)16-9-7-10(14-8-9)11(15)17-13(4,5)6;/h9-10,14H,7-8H2,1-6H3;1H/t9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNWMVRXDJPQAN-UXQCFNEQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(NC1)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](NC1)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367453-05-2 | |
| Record name | 367453-05-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Development for H Hyp Tbu Otbu.hcl
Primary Synthetic Pathways to H-Hyp(tBu)-OtBu.HCl
Esterification Strategies for Carboxyl Group Protection
The introduction of a tert-butyl ester (OtBu) at the carboxyl group is a common strategy to prevent its participation in subsequent reactions. Several methods have been developed for the tert-butylation of carboxylic acids, particularly for amino acids.
A prevalent method involves the reaction of the amino acid with isobutylene (B52900) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA). google.com However, these conditions can sometimes lead to longer reaction times and may require the use of pressure vessels. google.com
A significant advancement in this area is the direct tert-butylation of free amino acids using tert-butyl acetate (B1210297) as both the reagent and the solvent, catalyzed by a strong acid. While perchloric acid (HClO4) has been traditionally used, it is considered a potentially hazardous reagent. nii.ac.jpthieme-connect.com A safer and more efficient alternative is the use of bis(trifluoromethanesulfonyl)imide (Tf2NH). nii.ac.jpthieme-connect.comorganic-chemistry.orgthieme-connect.com This method offers high yields and faster reaction rates compared to conventional methods. nii.ac.jpthieme-connect.comthieme-connect.com The reaction proceeds by increasing the solubility of the amino acid in the organic solvent through the formation of a salt, which then facilitates the esterification. thieme-connect.com
The general procedure for the Tf2NH-catalyzed tert-butylation of an amino acid is outlined below:
| Step | Description |
| 1 | A suspension of the amino acid in tert-butyl acetate is cooled to 0 °C. |
| 2 | A solution of bis(trifluoromethanesulfonyl)imide (Tf2NH) in a solvent like dichloromethane (B109758) is added to the suspension. |
| 3 | The mixture is stirred at 0 °C for a specified time. |
| 4 | The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. |
| 5 | The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated. |
This table provides a generalized overview of the Tf2NH-catalyzed tert-butylation process.
Hydroxyl Group Protection via tert-Butyl Ethers
The protection of the hydroxyl group of hydroxyproline (B1673980) as a tert-butyl ether is essential to prevent its acylation or other side reactions during peptide synthesis. The tert-butyl ether is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. peptide.com
One common approach for the formation of tert-butyl ethers is the reaction of the alcohol with isobutylene under acidic catalysis. A particularly effective catalyst system for the t-butylation of hydroxy- or thiol-substituted amino acids is a combination of boron trifluoride and anhydrous phosphoric acid. google.com This method allows for the simultaneous protection of both the carboxyl and hydroxyl groups if desired.
Another powerful method for the formation of ethers is the Mitsunobu reaction. In this approach, the hydroxyproline derivative is reacted with perfluoro-tert-butanol (B1216648) in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (Ph3P), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govgoogle.com It is important to note that the Mitsunobu reaction proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon. nih.gov This method, however, can be challenging due to the steric hindrance of the reagents. nih.gov
A summary of common reagents for tert-butyl ether formation is presented below:
| Reagent System | Key Features |
| Isobutylene / BF3·H3PO4 | Effective for both hydroxyl and carboxyl group t-butylation. google.com |
| Perfluoro-tert-butanol / DIAD / Ph3P | Mitsunobu conditions, results in inversion of stereochemistry. nih.govgoogle.com |
| Di-tert-butyl dicarbonate (B1257347) (Boc2O) / Mg(ClO4)2 | A mild method for the protection of alcohols as t-butyl ethers. organic-chemistry.org |
This table highlights some of the reagent systems used for the synthesis of tert-butyl ethers.
Amine Hydrochloride Salt Formation and Stabilization
The final step in the synthesis is the formation of the hydrochloride salt of the secondary amine of the pyrrolidine (B122466) ring. This is a standard procedure for improving the stability and handling of amino acid derivatives. cymitquimica.com The salt formation is typically achieved by treating the free base with hydrochloric acid.
A common laboratory method involves dissolving the purified tert-butylated hydroxyproline derivative in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then introducing anhydrous hydrogen chloride gas. oup.com The hydrochloride salt, being insoluble in these solvents, precipitates out and can be collected by filtration. oup.com
Alternatively, a solution of hydrochloric acid in an organic solvent like dioxane can be used. nih.gov In some procedures, the crude product from a previous step is acidified with aqueous HCl, and the hydrochloride salt is then extracted into an organic solvent. nih.gov The choice of method often depends on the scale of the reaction and the solubility characteristics of the specific compound. The resulting crystalline solid is generally more stable and easier to handle than the free amine, which may be an oil or a low-melting solid.
Investigation of Reaction Conditions and Optimization Protocols
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a critical role in all stages of the synthesis. For the tert-butylation of the carboxylic acid using Tf2NH, tert-butyl acetate serves as both a reactant and the solvent, which simplifies the reaction setup. nii.ac.jpthieme-connect.com In other esterification and etherification reactions, non-polar aprotic solvents like dichloromethane (CH2Cl2) and toluene (B28343) are frequently employed. google.com Tetrahydrofuran (THF) is also a common solvent, particularly in reactions involving organometallic reagents or for dissolving intermediates. google.com
For the formation and precipitation of the hydrochloride salt, solvents in which the salt is poorly soluble are preferred. Diethyl ether and ethyl acetate are classic choices for this purpose as they facilitate the crystallization or precipitation of the desired product upon introduction of HCl. oup.com The solubility of the starting materials and intermediates in the chosen solvent is a key consideration for ensuring a homogeneous reaction mixture and efficient conversion.
Catalyst Systems and Reagent Considerations
The selection of the catalyst is paramount for the efficiency of the protection steps. As discussed, for the tert-butylation of the carboxyl group, Tf2NH has emerged as a superior catalyst to the more hazardous HClO4, offering improved reaction times and yields. nii.ac.jpthieme-connect.com For the tert-butylation of the hydroxyl group, the mixed catalyst system of BF3 and H3PO4 has been shown to be effective. google.com
In the context of the Mitsunobu reaction for hydroxyl protection, the choice of the azodicarboxylate (e.g., DEAD vs. DIAD) and the phosphine can influence the reaction outcome. These reagents are known to be sensitive, and their handling and addition to the reaction mixture require care to avoid decomposition and side reactions. nih.govgoogle.com
The following table provides a comparative overview of different catalytic systems for the tert-butylation of amino acids:
| Catalyst | Reagent | Solvent | Advantages | Disadvantages |
| H2SO4 | Isobutylene | Dioxane | Established method. | Long reaction times, may require pressure. google.com |
| HClO4 | tert-Butyl Acetate | tert-Butyl Acetate | Direct esterification of free amino acids. | Potentially hazardous. nii.ac.jpthieme-connect.com |
| Tf2NH | tert-Butyl Acetate | tert-Butyl Acetate | Safe, fast, and high-yielding. nii.ac.jpthieme-connect.comorganic-chemistry.orgthieme-connect.com | Higher cost of catalyst. |
| BF3 / H3PO4 | Isobutylene | Dichloromethane | Effective for both hydroxyl and carboxyl groups. google.com | Requires handling of corrosive and toxic reagents. |
This interactive table summarizes and compares different catalytic systems for tert-butylation reactions.
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| This compound | (2S,4R)-tert-butyl 4-(tert-butoxy)pyrrolidine-2-carboxylate hydrochloride |
| 4-hydroxy-L-proline | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid |
| DEAD | Diethyl azodicarboxylate |
| DIAD | Diisopropyl azodicarboxylate |
| Ph3P | Triphenylphosphine |
| PTSA | p-Toluenesulfonic acid |
| Tf2NH | Bis(trifluoromethanesulfonyl)imide |
| Boc2O | Di-tert-butyl dicarbonate |
| THF | Tetrahydrofuran |
| CH2Cl2 | Dichloromethane |
| HClO4 | Perchloric acid |
| H2SO4 | Sulfuric acid |
| H3PO4 | Phosphoric acid |
| BF3 | Boron trifluoride |
| Mg(ClO4)2 | Magnesium perchlorate |
Process Intensification and Scale-Up Methodologies
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates the adoption of process intensification and robust scale-up strategies. These methodologies aim to enhance reaction efficiency, improve safety, and reduce the environmental footprint of the manufacturing process.
A key strategy for process intensification is the use of continuous-flow technology . acs.orgresearchgate.net Unlike traditional batch reactors, continuous-flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing. rsc.org This precise control can lead to higher yields, improved purity, and shorter reaction times. For the synthesis of proline derivatives, continuous-flow reactors can minimize the formation of byproducts and facilitate safer handling of potentially hazardous reagents. acs.orgrsc.org For instance, the in-situ generation and immediate consumption of reactive intermediates, a hallmark of flow chemistry, can significantly enhance the safety profile of a process. acs.org
The development of a semi-continuous flow process for a related carbamate (B1207046) synthesis, which was successfully scaled to produce 8 kg of product with a purity of over 99%, demonstrates the potential of this technology for industrial applications. researchgate.net Such a system could be adapted for the synthesis of this compound, potentially involving the continuous feeding of a protected hydroxyproline precursor and the appropriate tert-butylation reagents into a heated reactor coil, followed by in-line purification steps. acs.orgresearchgate.net
Process Analytical Technology (PAT) is another critical component of modern process intensification and scale-up. acs.orgnih.gov PAT involves the real-time monitoring of critical process parameters (CPPs) and quality attributes using in-line or on-line analytical tools. diva-portal.org For the synthesis of this compound, techniques such as Fourier Transform Infrared (FTIR) spectroscopy could be employed to monitor the progress of the reaction, ensuring optimal conversion and identifying any potential deviations from the desired reaction pathway in real-time. acs.org This data-driven approach allows for immediate adjustments to the process, leading to greater consistency and quality in the final product. nih.gov The integration of PAT is crucial for developing a well-understood and controllable manufacturing process, which is a key requirement for regulatory approval in the pharmaceutical industry. acs.org
Below is a table summarizing potential process intensification strategies for the synthesis of this compound.
| Strategy | Description | Potential Benefits |
| Continuous-Flow Synthesis | Reactants are continuously fed into a reactor where the reaction occurs, and the product is continuously removed. | Enhanced heat and mass transfer, improved safety, higher yields and purity, potential for automation. acs.orgrsc.org |
| Process Analytical Technology (PAT) | In-line or on-line monitoring of critical process parameters and quality attributes. | Real-time process control, improved consistency, reduced batch failures, enhanced process understanding. acs.orgdiva-portal.org |
| Immobilized Catalysts/Reagents | Catalysts or reagents are fixed to a solid support, allowing for easy separation from the reaction mixture. | Simplified purification, catalyst recycling, potential for use in continuous-flow systems. recercat.cat |
| Multi-step Continuous Synthesis | Several reaction steps are integrated into a single, continuous-flow system with in-line purification. | Reduced manual handling, shorter overall process time, increased efficiency. rsc.org |
Integration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. nih.gov The application of these principles to the synthesis of this compound can lead to significant reductions in waste, energy consumption, and the use of hazardous materials.
One of the core tenets of green chemistry is the use of renewable feedstocks . While the direct synthesis of this compound from renewable sources may be challenging, the starting material, hydroxyproline, can be derived from collagen, an abundant protein. researchgate.net Exploring biocatalytic routes for the initial hydroxylation of proline can offer a greener alternative to traditional chemical methods. mdpi.com
Atom economy is another key principle, which emphasizes maximizing the incorporation of all materials used in the process into the final product. The choice of protecting groups and the reagents used for their introduction can significantly impact the atom economy of the synthesis. For example, the tert-butylation step could be optimized to minimize the formation of byproducts.
The use of safer solvents and auxiliaries is also paramount. Traditional organic solvents often pose environmental and health risks. Research into greener solvent alternatives or even solvent-free reaction conditions is an active area of investigation. For instance, the deprotection of Boc groups has been demonstrated using gaseous hydrogen chloride, eliminating the need for solvent. researchgate.net While the synthesis of this compound involves protection, this principle highlights the potential for innovative, solvent-reducing approaches.
Catalysis , particularly biocatalysis, offers a powerful tool for greening chemical synthesis. nih.gov The use of enzymes can lead to highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing waste. mdpi.com For instance, lipase-catalyzed acylations have been shown to produce high yields in the synthesis of related compounds. nih.gov While not directly applicable to the tert-butylation of this compound, this illustrates the potential of biocatalysis in the broader context of peptide and amino acid derivative synthesis.
A summary of green chemistry principles and their potential application in the synthesis of this compound is provided in the table below.
| Green Chemistry Principle | Application in this compound Synthesis | Potential Impact |
| Prevention | Optimizing reaction conditions to minimize byproduct formation. | Reduced waste generation and purification costs. |
| Atom Economy | Selecting reagents and reaction pathways that maximize the incorporation of starting materials into the final product. | Increased efficiency and reduced waste. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and reaction intermediates. | Improved safety for workers and reduced environmental impact. |
| Designing Safer Chemicals | The final product, this compound, is designed for further synthesis, with protecting groups that are readily removed. | Facilitates cleaner downstream processing. |
| Safer Solvents and Auxiliaries | Exploring the use of greener solvents or solvent-free conditions. | Reduced environmental pollution and health risks. |
| Design for Energy Efficiency | Utilizing milder reaction conditions, potentially through catalysis. | Lower energy consumption and reduced carbon footprint. |
| Use of Renewable Feedstocks | Sourcing hydroxyproline from natural sources like collagen. | Reduced reliance on fossil fuels. |
| Reduce Derivatives | While this compound is a derivative, the protecting groups are chosen for their efficiency and ease of removal. | Streamlined synthesis of the target molecule. |
| Catalysis | Employing catalysts to improve reaction efficiency and selectivity, potentially reducing the need for harsh reagents. | Increased yield, reduced waste, and milder reaction conditions. |
| Design for Degradation | Not directly applicable to the synthesis of this intermediate, but relevant for the final product it is used to create. | |
| Real-time analysis for Pollution Prevention | Implementing PAT to monitor and control the reaction, preventing the formation of pollutants. acs.org | Minimized environmental releases and improved process control. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. | Enhanced operational safety. |
By integrating these advanced synthetic methodologies and green chemistry principles, the production of this compound can be made more efficient, sustainable, and economically viable for its applications in further chemical synthesis.
Compound Names
| Abbreviation/Systematic Name |
| This compound |
| (2S,4R)-4-(tert-Butoxy)-pyrrolidine-2-carboxylic acid tert-butyl ester hydrochloride |
| Boc-Lys(Cbz)-OH |
| Cbz-Phe-OH |
| H-Hyp-OMe·HCl |
| H-Ile-OMe·HCl |
| Boc-Val-OH |
| Cbz-Leu-OH |
| H-Pro-OBn·HCl |
| H-Trp-OEt·HCl |
| H-Thr(tBu)-OMe·HCl |
| Boc-Thr(Bn)-Ala-Phe-OH |
| Fmoc-Ala-OH |
| Boc-Asp(Bzl)-OH |
| Boc-Ser(Bzl)-Asp(Bzl)-Lys(Bz)-Hyp-OMe |
| Ac2O |
| H-Ala-OMe · HCl |
| H-Phe-pyrrolidide |
| H-Lys(isopropyl)-OH |
| H-Hyp-βNA |
| Boc-D-Ile-OH |
| Fmoc-allo-Ile-OH |
| Fmoc-D-Ile-OH |
| H-Ser(tBu)-OtBu · HCl |
| H-Ser(tBu)-NH2 |
| Fmoc-β-(2-thienyl)-Ala-OH |
| Boc-Thr(Me)-OH |
H Hyp Tbu Otbu.hcl As a Strategic Building Block in Peptide Chemistry
Applications in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) offers numerous advantages over solution-phase methods, including simplified purification, the ability to use excess reagents to drive reactions to completion, and suitability for automation. cpcscientific.com The success of SPPS relies heavily on the use of protecting groups to prevent undesirable side reactions on reactive amino acid side chains. altabioscience.com
Compatibility with Fmoc-Based SPPS Strategies
The most widely used method in modern SPPS is the Fmoc/tBu strategy, which employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amine and acid-labile groups for permanent protection of side chains. altabioscience.comiris-biotech.denih.gov H-Hyp(tBu)-OtBu.HCl is exceptionally well-suited for this methodology. After N-terminal protection with an Fmoc group, the resulting Fmoc-Hyp(tBu)-OH is a standard building block for SPPS. peptide.comnih.gov
The core of the Fmoc/tBu strategy is its orthogonality. iris-biotech.de The Fmoc group is removed at each step of peptide elongation using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.denih.gov Conversely, the tert-butyl ether protecting the hydroxyproline (B1673980) side chain is stable under these basic conditions. peptide.com It is only removed during the final step of the synthesis, which involves cleaving the completed peptide from the solid support using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.de This orthogonal protection scheme ensures that the hydroxyl group of the hydroxyproline residue remains masked throughout the chain assembly, preventing it from participating in unwanted reactions. altabioscience.com
Table 1: Orthogonal Protecting Group Strategy in Fmoc-SPPS
| Protecting Group | Function | Stability | Removal Conditions |
|---|---|---|---|
| Fmoc | α-Amine Protection | Acid-stable | Mild base (e.g., 20% piperidine in DMF) iris-biotech.denih.gov |
| tBu (ether) | Side-Chain Hydroxyl Protection (Ser, Thr, Tyr, Hyp) | Base-stable | Strong acid (e.g., 95% TFA) iris-biotech.depeptide.com |
| tBu (ester) | Side-Chain Carboxyl Protection (Asp, Glu) | Base-stable | Strong acid (e.g., 95% TFA) iris-biotech.depeptide.com |
| Boc | Side-Chain Amine Protection (Lys, Trp) | Base-stable | Strong acid (e.g., 95% TFA) nih.govresearchgate.net |
| Trt | Side-Chain Protection (Asn, Gln, Cys, His) | Base-stable | Strong acid (e.g., 95% TFA) nih.govresearchgate.net |
| Pbf | Side-Chain Guanidino Protection (Arg) | Base-stable | Strong acid (e.g., 95% TFA) researchgate.net |
Role in Suppressing Side Reactions and Promoting High Yields during Peptide Elongation
The prevention of side reactions is critical for achieving high purity and yield in the final peptide product. peptide.com The tert-butyl ether on the hydroxyproline side chain of this compound plays a crucial role in this regard. By masking the reactive hydroxyl group, the tBu protector prevents potential O-acylation during the coupling steps of peptide elongation. altabioscience.com
Utilization in Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains important, particularly for the large-scale production of peptides and the synthesis of protected peptide fragments. nih.gov this compound and its derivatives are valuable reagents in these approaches as well. cymitquimica.com
Segment Condensation Approaches
The this compound building block is ideal for creating these protected fragments. Research has demonstrated the synthesis of tripeptides like Fmoc-Pro-Hyp(tBu)-Gly-OH and Fmoc-hyp(tBu)ProGly-OH in solution. nih.govnih.gov These fragments, with the hydroxyproline side chain still protected by the tBu group, are sufficiently pure for subsequent use in solid-phase segment condensation to create complex collagen mimetic peptides. nih.govnih.govraineslab.com This hybrid strategy leverages the strengths of both solution-phase and solid-phase synthesis.
Table 2: Research Findings on this compound in Segment Condensation
| Research Focus | Key Finding | Compound Synthesized | Application | Source |
|---|---|---|---|---|
| Synthesis of Collagen Mimetic Peptides | Development of a chromatography-free method to access tripeptides for segment condensation. | Fmoc-Pro-Hyp(tBu)-Gly-OH | Solid-phase segment condensation | nih.govraineslab.com |
Coupling Reagent Selection and Activation Strategies
The formation of the peptide bond requires the activation of a carboxyl group to make it susceptible to nucleophilic attack by an amino group. bachem.com A variety of coupling reagents and activation strategies are compatible with Hyp(tBu) derivatives in solution-phase synthesis.
Common classes of coupling reagents include:
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance efficiency and suppress racemization. bachem.compeptide.com
Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are highly effective. bachem.com PyBroP was specifically used to couple Fmoc-hyp(tBu)-OH in a segment condensation approach. nih.gov
Aminium/Uronium Salts : This popular class includes HBTU, TBTU, HATU, and COMU. bachem.compeptide.com They are known for rapid coupling times and are widely used in both solution and solid-phase synthesis. bachem.compeptide.com HBTU, for instance, has been used to couple various protected amino acids to hydroxyproline methyl ester derivatives. acs.org
Mixed Anhydrides : Activation can also be achieved using reagents like isobutyl chloroformate in the presence of a base such as N-methyl morpholine (B109124) (NMM). nih.govraineslab.com This method was successfully used to synthesize a Cbz-Hyp(tBu)-Gly-OMe intermediate. nih.govraineslab.com
The choice of reagent depends on the specific amino acids being coupled, with considerations for steric hindrance and the potential for side reactions. bachem.compeptide.com
Stereochemical Integrity Preservation During Peptide Coupling
A significant challenge during peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. peptide.com Racemization, or the epimerization of the α-carbon, can occur during the carboxyl group activation step, leading to the formation of undesirable diastereomeric peptides that are often difficult to separate from the target product. peptide.comanu.edu.au
The risk of racemization is highly dependent on the coupling method and the specific amino acid being activated. bachem.com For Hyp(tBu) derivatives, as with most other amino acids, strategies to minimize this side reaction are crucial. The use of coupling additives such as HOBt, its less explosive analog OxymaPure, or 7-aza-1-hydroxybenzotriazole (HOAt) is a standard and effective practice. peptide.combachem.compeptide.com These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than other activated species and couples efficiently with the amine component. peptide.com
Furthermore, the choice of base is important; sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) are commonly used, while weaker bases like N-methylmorpholine (NMM) or sym-collidine may be preferred in cases with a heightened risk of racemization. bachem.com Research into the synthesis of peptides containing 3-hydroxyproline (B1217163) residues confirmed that stereochemical integrity could be maintained using standard Fmoc/tBu coupling strategies with HBTU as the coupling reagent. wisc.edu By carefully selecting the coupling reagents, additives, and reaction conditions, this compound can be incorporated into peptides while maintaining its native stereochemistry.
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | (2S,4R)-4-(tert-Butoxy)pyrrolidine-2-carboxylic acid tert-butyl ester hydrochloride |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| tBu | tert-butyl |
| OtBu | tert-butyl ester |
| TFA | Trifluoroacetic acid |
| DMF | N,N-dimethylformamide |
| Fmoc-Hyp(tBu)-OH | N-(9-Fluorenylmethoxycarbonyl)-4-(tert-butoxy)-L-proline |
| SPPS | Solid-Phase Peptide Synthesis |
| Boc | tert-butyloxycarbonyl |
| Trt | Trityl |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| Fmoc-Pro-Hyp(tBu)-Gly-OH | N-(9-Fluorenylmethoxycarbonyl)-L-prolyl-4-(tert-butoxy)-L-prolyl-glycine |
| Fmoc-hyp(tBu)ProGly-OH | N-(9-Fluorenylmethoxycarbonyl)-(2S,4S)-4-tert-butoxyprolyl-(2S)-prolylglycine |
| DCC | N,N'-dicyclohexylcarbodiimide |
| DIC | N,N'-diisopropylcarbodiimide |
| HOBt | 1-hydroxybenzotriazole |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
| PyBroP | Bromotripyrrolidinophosphonium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| NMM | N-methyl morpholine |
| Cbz-Hyp(tBu)-Gly-OMe | N-(Benzyloxycarbonyl)-4-(tert-butoxy)-L-prolyl-glycine methyl ester |
| DIEA | N,N-diisopropylethylamine |
| HOAt | 7-aza-1-hydroxybenzotriazole |
Studies on Minimization of Racemization during Activation and Peptide Bond Formation
A critical challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical purity at the α-carbon of the amino acid being activated for coupling. Racemization can occur via the formation of a symmetric intermediate, such as an oxazolone, during the activation of the carboxyl group. The structure of the amino acid derivative used is paramount in mitigating this risk.
The use of Nα-protected amino acids is standard, but the side chain can also influence racemization rates. For amino acids like histidine, the side chain itself can catalyze epimerization. peptide.com While the secondary hydroxyl group of hydroxyproline is less reactive, its protection is often recommended to prevent potential side reactions like O-acylation, especially for N-terminal hydroxyproline residues. thieme-connect.deresearchgate.net By protecting the hydroxyl group with a bulky tert-butyl ether (–O(tBu)), as in this compound, any potential for side-chain-mediated catalysis or side reactions is sterically hindered and electronically minimized.
The choice of coupling method and additives is also crucial. The presence of tertiary amine salts, often used for in situ neutralization of amine hydrochloride salts, has been shown to increase the degree of racemization during peptide bond formation. core.ac.uknih.gov Studies have investigated factors that influence racemization and have revealed several key points:
Steric Hindrance: Coupling sterically bulky amino acid residues can lead to more extensive racemization, particularly in polar solvents. nih.gov
Counter-ion Effect: The use of amine hydrochlorides leads to less racemization compared to p-toluenesulfonates in solvents like DMF. nih.gov
Coupling Reagents: The development of specific coupling reagents, such as those based on azabenzotriazole, is aimed at reducing racemization during solid-phase peptide synthesis. tandfonline.com
Therefore, employing a pre-protected building block like this compound is a strategic decision. The protection of both the side-chain hydroxyl and the C-terminal carboxyl groups ensures that only the α-amino group is available for reaction after a deprotection step, simplifying the reaction environment and reducing the pathways available for side reactions and racemization.
Selective Deprotection Strategies within Peptide Sequences Utilizing this compound
The utility of a protecting group is defined by its stability under various reaction conditions and the ability to be removed selectively without affecting other parts of the peptide. researchgate.netiris-biotech.de The Fmoc/tBu strategy is a widely used orthogonal protection scheme in modern solid-phase peptide synthesis (SPPS). peptide.com In this approach, the Nα-amino group is temporarily protected with the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected with acid-labile groups, predominantly the tert-butyl (tBu) group. iris-biotech.depeptide.com this compound fits perfectly within this strategy, where the tBu groups on the hydroxyl and carboxyl functions act as permanent or semi-permanent protecting groups, stable to the basic conditions used for Fmoc removal. iris-biotech.de
Acid-Labile tert-Butyl Group Removal
The tert-butyl group, used as both an ether to protect the hydroxyl side chain and as an ester to protect the carboxyl group, is characterized by its lability under acidic conditions. peptide.comorganic-chemistry.orgug.edu.pl This allows for its removal at a desired stage of the synthesis, typically during the final cleavage of the peptide from the resin support. iris-biotech.de
The cleavage of tBu groups is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation. peptide.compeptide.com A variety of acidic reagents and conditions can be employed for this deprotection. The most common method involves treatment with a high concentration of trifluoroacetic acid (TFA), often in the presence of "scavenger" molecules to trap the released tert-butyl cations and prevent side reactions with sensitive residues like tryptophan or methionine. iris-biotech.depeptide.comthermofisher.com
However, achieving selective deprotection of tBu groups while the peptide remains attached to an acid-sensitive resin presents a challenge. nih.gov Research has focused on developing milder conditions for tBu removal that are orthogonal to common acid-labile linkers.
Table 1: Reagents and Conditions for Acid-Labile Removal of tert-Butyl Protecting Groups
| Reagent/System | Conditions | Comments | References |
| Trifluoroacetic Acid (TFA) | Typically 95% TFA in water or with scavengers | Standard condition for final cleavage and deprotection in Fmoc-SPPS. | iris-biotech.depeptide.com |
| HCl in Polyfluorinated Alcohols | 0.1 N HCl in hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) | Rapidly and cleanly removes tBu esters and ethers, Boc, Trt, and Pbf groups. | researchgate.net |
| Aqueous Phosphoric Acid | H₃PO₄ in water | An environmentally benign and mild reagent for deprotection of tBu esters and ethers. | organic-chemistry.orgorganic-chemistry.org |
| Ferric Chloride (FeCl₃) | FeCl₃ in dichloromethane (B109758) (DCM) | Allows for selective on-resin deprotection of tBu esters on Asp or Glu side chains. | nih.gov |
| Trimethylsilyl Trifluoromethanesulfonate | TMSOTf | Can achieve selective cleavage of tert-butyl esters in the presence of tert-butyl ethers. | thieme-connect.de |
Role of Hydrochloride Salt in Amine Deprotection
The this compound building block is supplied as a hydrochloride salt. cymitquimica.com This salt form is not incidental; it plays a crucial role in the stability and handling of the amino acid derivative. The protonation of the α-amino group to form an ammonium (B1175870) salt (–NH₃⁺Cl⁻) prevents it from undergoing unwanted reactions, such as polymerization, during storage or the coupling of a different amino acid. cymitquimica.comcore.ac.uk This salt form generally enhances the compound's crystallinity and solubility in polar solvents. cymitquimica.com
In a typical peptide synthesis workflow, an N-terminally protected amino acid (e.g., Boc-protected) is deprotected using acid. If hydrochloric acid is used, the resulting free amine is generated as its hydrochloride salt. core.ac.ukrsc.org
General reaction for Boc deprotection with HCl.
Before this amino acid can be coupled to a growing peptide chain, its α-amino group must be nucleophilic. The protonated ammonium salt is not nucleophilic and cannot react with an activated carboxyl group. peptide.compeptide.com Therefore, a neutralization step is mandatory. This is typically achieved by adding a non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to the reaction mixture to deprotonate the ammonium salt and liberate the free amine. peptide.compeptide.comnih.gov
Neutralization of the amine hydrochloride salt.
While essential, this neutralization step must be carefully managed. As mentioned previously, the presence of tertiary amine salts formed during neutralization can promote racemization. core.ac.uk To circumvent this, methods have been developed to deprotonate the hydrochloride salts without the use of tertiary bases, for instance, using activated zinc dust, which allows for the isolation of the free amino peptide esters before coupling. core.ac.uk Thus, the hydrochloride salt in this compound serves as a stable, latent form of the reactive amine, which can be activated for peptide bond formation in a controlled manner.
Table 2: List of Chemical Compounds
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | (2S,4R)-tert-butyl 4-(tert-butoxy)pyrrolidine-2-carboxylate hydrochloride |
| Boc | tert-butyloxycarbonyl |
| DIEA | N,N-Diisopropylethylamine |
| DMF | Dimethylformamide |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| HCl | Hydrochloric acid |
| HFIP | 1,1,1,3,3,3-Hexafluoro-2-propanol |
| NMM | N-methylmorpholine |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| TFA | Trifluoroacetic acid |
| TFE | 2,2,2-Trifluoroethanol |
| TMSOTf | Trimethylsilyl trifluoromethanesulfonate |
| Trt | Trityl (triphenylmethyl) |
| Zinc | Zinc |
Advanced Characterization and Structural Elucidation of H Hyp Tbu Otbu.hcl and Its Chemical Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms.
High-Resolution 1H and 13C NMR Applications for Assignment
High-resolution 1H and 13C NMR are fundamental for assigning the chemical structure of H-Hyp(tBu)-OtBu.HCl. The proton NMR spectrum provides information on the chemical environment of each hydrogen atom, while the carbon NMR spectrum identifies the different carbon environments.
The 13C NMR spectrum would complement the proton data, showing characteristic signals for the carbonyl carbon of the ester, the quaternary carbons of the tert-butyl groups, and the carbons of the pyrrolidine (B122466) ring. sigmaaldrich.com The chemical shifts provide evidence for the presence of these functional groups.
Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C(CH3)3 (ester) | ~1.4-1.5 | ~28 |
| C(CH3)3 (ether) | ~1.2-1.3 | ~28 |
| Pyrrolidine Ring Protons | ~2.0-4.5 | ~35-75 |
| Pyrrolidine Ring Carbons | Not Applicable | ~35-75 |
| Carbonyl Carbon (C=O) | Not Applicable | ~170-175 |
| Quaternary C of tBu (ester) | Not Applicable | ~80-85 |
| Quaternary C of tBu (ether) | Not Applicable | ~70-75 |
Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, NOESY) for Stereochemical Assignment and Solution-State Conformation
To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure in solution, advanced 2D NMR techniques are employed. rsc.org
COSY (Correlation Spectroscopy) experiments would reveal the coupling relationships between protons on the pyrrolidine ring, helping to trace the connectivity of the spin systems.
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. hmdb.ca
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the stereochemistry and conformation. nih.govmdpi.com These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. For instance, NOE signals between specific protons on the pyrrolidine ring and the tert-butyl groups can help to establish the relative stereochemistry and the preferred puckering of the five-membered ring (Cγ-endo or Cγ-exo). nih.govnih.govrsc.org The presence or absence of certain cross-peaks can also provide information about the cis/trans isomerization of the peptide bond in related proline-containing peptides. mdpi.comnih.gov
Mass Spectrometry (MS) for Molecular Confirmation and Mechanistic Insights
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for studying its fragmentation behavior, which can provide structural information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence, confirming that the synthesized molecule has the expected atomic composition. For this compound (C13H26ClNO3), the expected monoisotopic mass of the protonated molecule [M+H]+ is approximately 244.19072 Da. uni.lu HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions. acs.org
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
| [M+H]+ | C13H26NO3+ | 244.19072 |
| [M+Na]+ | C13H25NNaO3+ | 266.17266 |
Data sourced from PubChemLite. uni.lu
Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) MS for Fragmentation Pathway Elucidation
Electrospray Ionization (ESI) is a soft ionization technique that allows the intact molecule to be transferred into the gas phase as an ion, typically the protonated molecule [M+H]+. niscpr.res.inbvsalud.org This ion can then be subjected to Collision-Induced Dissociation (CID), where it is fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by the mass spectrometer.
The fragmentation pattern of this compound under CID would be expected to show characteristic losses of the tert-butyl groups. nih.gov A common fragmentation pathway for tert-butyl esters and ethers is the loss of isobutylene (B52900) (C4H8), resulting in a neutral loss of 56 Da. upce.cz For this compound, the initial fragmentation would likely involve the loss of one or both tert-butyl groups as isobutylene. Subsequent fragmentations could involve the loss of carbon monoxide (CO) or other small neutral molecules from the pyrrolidine ring. nih.govresearchgate.net Studying these fragmentation pathways helps to confirm the connectivity of the molecule and the presence of the protecting groups. niscpr.res.inbvsalud.orgnih.gov
Advanced Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods are essential for the separation of this compound from reaction byproducts and for the assessment of its purity. researchgate.net
For the analysis of stereoisomers, chiral chromatography is necessary. mdpi.comacs.orgtandfonline.comscielo.br This can be achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers and diastereomers of hydroxyproline (B1673980) derivatives. mdpi.comscielo.br The separation is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. acs.org Gas chromatography (GC) has also been used for the chiral separation of hydroxyproline stereoisomers after appropriate derivatization. mdpi.com Capillary zone electrophoresis (CZE) is another powerful technique for the chiral separation of hydroxyproline isomers, often after derivatization to enhance detection and selectivity. mdpi.com
The purity of the final product is typically determined by HPLC, often using a UV detector, and is reported as a percentage of the main peak area relative to the total area of all peaks in the chromatogram. tcichemicals.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acid derivatives like this compound. It is extensively used for both analytical and preparative purposes, allowing for the monitoring of reaction progress and the isolation of pure compounds.
Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for protected amino acids and peptides. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically alkyl-silica, such as C8 or C18) and a polar mobile phase. A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous solution, often containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed to elute the compounds from the column.
In the context of reactions involving this compound, HPLC is invaluable for tracking the consumption of starting materials and the formation of products. For instance, during the coupling of this compound with an N-protected amino acid to form a dipeptide, HPLC can be used to monitor the disappearance of the this compound peak and the appearance of the product peak. This allows for the optimization of reaction conditions such as reaction time, temperature, and stoichiometry of reagents.
Furthermore, preparative HPLC is a powerful method for the purification of this compound and its derivatives. By scaling up the analytical separation, it is possible to isolate the desired compound from unreacted starting materials, by-products, and other impurities with high purity.
The following table summarizes typical HPLC conditions used for the analysis and purification of compounds related to this compound, such as peptides containing the Hyp(tBu) moiety.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 or C8 reverse-phase, e.g., Vydac C18 (4.6 x 250 mm, 5 µm) | C18 or C8 reverse-phase, e.g., Vydac C18 (22 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of increasing %B | Linear or step gradient of increasing %B |
| Flow Rate | 0.5 - 1.5 mL/min | 10 - 50 mL/min |
| Detection | UV at 214 nm and 280 nm | UV at 220 nm and 280 nm |
This table presents a generalized summary of HPLC conditions. Specific parameters may vary depending on the exact nature of the analyte and the desired separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Integrated Analytical Approaches
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection offered by mass spectrometry. This integrated approach is particularly useful for the characterization of this compound and its transformation products, providing information on both the retention time and the mass-to-charge ratio (m/z) of the analytes.
In a typical LC-MS setup for the analysis of protected amino acids, the eluent from the HPLC column is directed to the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the ionization of the analyte molecules with minimal fragmentation, preserving the molecular ion. The mass analyzer then separates the ions based on their m/z ratio, providing a mass spectrum that can be used to confirm the identity of the compound.
LC-MS is instrumental in confirming the successful synthesis of this compound and its derivatives. For example, in the synthesis of a peptide containing the Hyp(tBu) residue, LC-MS can be used to verify the presence of the desired product by matching the observed m/z value with the calculated molecular weight. nih.gov It is also highly effective in identifying impurities and by-products, even at low concentrations.
The data obtained from LC-MS analysis is crucial for the structural elucidation of chemical transformation products of this compound. By analyzing the mass spectra, including any observed fragment ions, it is possible to deduce the structure of the newly formed compounds.
Below is a table summarizing the key LC-MS parameters and expected data for this compound.
| Parameter | Value/Information | Reference |
| Molecular Formula | C₁₃H₂₅NO₃·HCl | bldpharm.com |
| Molecular Weight | 243.34 g/mol (free base), 279.80 g/mol (HCl salt) | bldpharm.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | rsc.org |
| Expected [M+H]⁺ Ion | m/z 244.18 | rsc.org |
| Instrumentation | Typically a combination of a high-performance liquid chromatograph and a mass spectrometer (e.g., quadrupole, time-of-flight) | rsc.org |
This table provides expected values for this compound. Actual observed values may vary slightly depending on the specific instrument and experimental conditions.
Mechanistic and Theoretical Investigations Involving H Hyp Tbu Otbu.hcl
Computational Chemistry Approaches to Reactivity and Selectivity
Computational chemistry serves as a powerful lens to examine the molecular behavior of H-Hyp(tBu)-OtBu.HCl and related proline derivatives at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to predict and rationalize the compound's reactivity, conformational preferences, and interactions with other molecules, which are often difficult to observe experimentally.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound and its analogs, DFT calculations are instrumental in exploring the potential energy surface of reactions, identifying stable conformers, and characterizing the transition states of chemical processes. acs.org
Detailed research findings from DFT calculations on proline-containing peptides often involve optimizing geometries to find the lowest energy states and calculating the energy barriers for conformational changes, such as cis-trans isomerization of the peptide bond. acs.orgsci-hub.box
Table 1: Representative Parameters in DFT Studies of Proline Derivatives
| Parameter | Description | Typical Application/Value | Source(s) |
|---|---|---|---|
| Functional | Approximates the exchange-correlation energy. | B3LYP, ω-B97X-D | nih.govsci-hub.box |
| Basis Set | Describes the atomic orbitals used in the calculation. | 6-311+G(2d,p), 6-31+G** | nih.govsci-hub.box |
| Solvation Model | Accounts for the effect of the solvent on the molecule. | SM8 (implicit water), IEFPCM | sci-hub.boxresearchgate.net |
| Task | The type of calculation being performed. | Geometry Optimization, Frequency Calculation, Transition State Search | nih.govacs.org |
This table is generated based on methodologies reported in the cited literature for proline derivatives and serves as an illustrative example.
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. nih.gov For a molecule like this compound, MD simulations can be used to explore its conformational landscape in different environments (e.g., in various solvents) and to study its interactions with other reactants or a growing peptide chain. nih.govacs.org
The process involves simulating the movement of atoms over time based on a classical force field, which defines the potential energy of the system. acs.org These simulations can reveal the accessible conformations, the stability of hydrogen bonds, and the dynamics of the pyrrolidine (B122466) ring puckering. unibo.it By analyzing the trajectories from MD simulations, one can understand how the bulky tert-butyl groups influence the flexibility of the molecule and how the compound interacts with its surroundings, which is crucial for predicting its behavior in a reaction mixture. nih.gov
Table 2: Typical Workflow for a Molecular Dynamics Simulation
| Step | Description | Purpose | Source(s) |
|---|---|---|---|
| 1. System Setup | The molecule is placed in a simulation box, often with explicit solvent molecules (e.g., water). | To create a realistic environment for the simulation. | acs.org |
| 2. Parametrization | A force field (e.g., Amber, GROMACS) is chosen to describe the interactions between atoms. | To define the physics governing the molecular motion. | acs.org |
| 3. Energy Minimization | The system's energy is minimized to remove any steric clashes or unfavorable geometries. | To obtain a stable starting structure for the simulation. | acs.org |
| 4. Equilibration | The system is gradually brought to the desired temperature and pressure (e.g., NVT and NPT ensembles). | To ensure the system is in a stable, equilibrated state before data collection. | acs.org |
| 5. Production Run | The simulation is run for an extended period to generate trajectories for analysis. | To collect data on the dynamic behavior of the molecule. | nih.gov |
| 6. Analysis | The trajectories are analyzed to study conformational changes, interactions, and other properties. | To extract meaningful biochemical and physical insights. | nih.gov |
This table illustrates a general workflow for MD simulations as described in the cited literature.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Stereoelectronic Effects and Conformational Preferences of this compound in Reaction Systems
The conformational behavior of the pyrrolidine ring in this compound is heavily influenced by stereoelectronic effects. nih.gov Substitutions on the proline ring introduce specific steric and electronic interactions that modulate the equilibrium between the Cγ-endo and Cγ-exo puckers. researchgate.net
In the case of (2S,4R)-4-hydroxyproline, the parent compound, the electronegative hydroxyl group in the 4R position creates a powerful stereoelectronic interaction known as the gauche effect. This effect strongly favors a Cγ-exo ring pucker, which preorganizes the peptide backbone and is critical for the stability of the collagen triple helix. nih.gov When the hydroxyl group is protected with a tert-butyl group, as in this compound, this preference for the Cγ-exo pucker is generally maintained.
Table 3: Conformational Preferences of 4-Substituted Proline Derivatives
| Compound/Isomer | Preferred Ring Pucker | Driving Stereoelectronic Effect | Consequence | Source(s) |
|---|---|---|---|---|
| (2S,4R)-4-Hydroxyproline (Hyp) | Cγ-exo | Gauche effect from 4R-OH group | Stabilizes compact turn structures; crucial for Yaa position in collagen | nih.gov |
| This compound (4R isomer) | Cγ-exo (inferred) | Gauche effect from 4R-O-tBu group | Preorganizes backbone similar to Hyp | nih.gov |
| (2S,4S)-4-Hydroxyproline (hyp) | Cγ-endo | Avoidance of steric clash; different electronic influence | Favors more extended conformations; suitable for Xaa position in collagen | nih.govrsc.org |
This table summarizes general conformational trends discussed in the scientific literature.
Stereochemical Control and Chiral Purity in Syntheses Facilitated by H Hyp Tbu Otbu.hcl
Principles of Chirality Preservation during Synthetic Transformations of H-Hyp(tBu)-OtBu.HCl
The utility of a chiral building block is contingent on its ability to maintain its stereochemical integrity throughout a synthetic sequence. This compound possesses two stereogenic centers at the C2 and C4 positions of the pyrrolidine (B122466) ring. The preservation of this chirality is paramount and is governed by several key principles.
A primary concern during many synthetic transformations, particularly peptide bond formation, is the risk of racemization or epimerization at the α-carbon. thieme-connect.de The structure of this compound incorporates features that inherently minimize this risk. The secondary amine of the pyrrolidine ring makes it less prone to racemization via the azlactone (or oxazolone) mechanism compared to primary amino acids, as the formation of the five-membered ring intermediate is sterically and electronically disfavored. uodiyala.edu.iq
Furthermore, the compound is equipped with two bulky tert-butyl (tBu) protecting groups. The O-tert-butyl ether at the C4 hydroxyl group and the tert-butyl ester at the C2 carboxylic acid serve two purposes. Firstly, they mask reactive functional groups, preventing unwanted side reactions. Secondly, their significant steric bulk helps to lock the pyrrolidine ring in a preferred conformation, shielding the stereogenic centers from chemical attack that could lead to a loss of stereochemical purity. These protecting groups are robust under a variety of reaction conditions, including many standard coupling protocols, but can be removed under specific, controlled acidic conditions when desired. acs.orgacs.org Therefore, the selection of reaction conditions, such as the use of appropriate coupling reagents and non-nucleophilic bases, is critical to ensure that the inherent chirality of the this compound scaffold is transferred without degradation to the final product. chemrxiv.orgcore.ac.uk
Diastereoselective and Enantioselective Reactions Facilitated by this compound as a Chiral Auxiliary or Building Block
This compound functions primarily as a chiral building block, where its entire chiral scaffold is incorporated into the target molecule. In this role, its rigid, conformationally constrained pyrrolidine ring acts as a powerful stereodirecting element, influencing the stereochemical outcome of reactions at adjacent or nearby positions. This is a form of substrate-controlled diastereoselection, where the existing chirality of the building block dictates the creation of new stereocenters.
While not a classical chiral auxiliary that is temporarily installed and later removed, its influence is analogous. york.ac.ukwikipedia.org For instance, when incorporated into a peptide chain, the fixed geometry of the hydroxyproline (B1673980) ring can direct the approach of reagents in subsequent synthetic steps, leading to high diastereoselectivity. acs.org This is particularly valuable in the synthesis of peptidomimetics and complex natural products where precise control over multiple stereocenters is required. ucc.ie The diastereoselectivity achieved in such reactions is often high, as the rigid framework provides a well-defined steric and electronic environment that strongly favors one transition state over the other. acs.orgresearchgate.net
The following table presents research findings on diastereoselective reactions involving proline derivatives and related structures, illustrating the high levels of stereochemical control that can be achieved.
| Reaction Type | Chiral Building Block/Substrate | Reactant | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Peptide Lactam Formation | Peptide with H-Thr(tBu)-OMe | Aldehyde | Single Diastereomer | acs.org |
| Diketopiperazine Synthesis | PMB-L-Amino Acids + Amino Acid Methyl Esters | Various | >20:1 | acs.org |
| Asymmetric Alkylation | N-Acyloxazolidinone | Alkyl Halide | High (anti-product) | researchgate.net |
| Multicomponent Asymmetric Synthesis | (R)-3-(3-(Hydroxymethyl)-1-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridin-2-yl)benzonitrile | Various | 87:13 e.r. | rsc.org |
Advanced Strategies for Monitoring and Maintaining Optical Purity throughout Complex Syntheses
Verifying and maintaining the optical purity of chiral compounds throughout a multi-step synthesis is crucial. Any loss of stereochemical integrity, known as racemization or epimerization, can compromise the biological activity and safety of the final product. Several advanced analytical techniques are employed to monitor the enantiomeric excess (ee) and diastereomeric ratio (d.r.) of intermediates and final products involving this compound. ethz.ch
High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is one of the most powerful and widely used methods for separating and quantifying enantiomers and diastereomers. scas.co.jp The CSP contains a chiral selector that interacts differently with each stereoisomer, leading to different retention times on the column. This allows for the baseline separation of stereoisomers and accurate determination of their relative ratios. rsc.orgrsc.orgkoreascience.kr A variety of chiral columns are commercially available, making this a versatile technique for a broad range of chiral molecules. scas.co.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool. While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by using a chiral auxiliary. This is achieved in two main ways:
Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a CDA to form a covalent diastereomeric mixture. Diastereomers have different physical properties and, consequently, distinct signals in the NMR spectrum, allowing for their quantification. koreascience.kr
Chiral Solvating Agents (CSAs): The analyte is dissolved with a CSA, which forms transient, non-covalent diastereomeric complexes. This interaction induces small, but measurable, differences in the chemical shifts (Δδ) of the corresponding protons or carbons for each enantiomer, enabling the determination of the enantiomeric excess. researchgate.netmdpi.com
Gas Chromatography (GC) using a chiral stationary phase can also be employed, particularly for volatile derivatives of amino acids. researchgate.net This method offers high resolution and sensitivity for determining enantiomeric ratios. researchgate.net
The following table summarizes these advanced analytical strategies.
| Technique | Principle | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of stereoisomers with a Chiral Stationary Phase (CSP) leads to separation. | Widely applicable, accurate quantification, preparative scale possible. | Requires method development; specific column needed for specific compound classes. | rsc.orgscas.co.jprsc.org |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent conversion of enantiomers into diastereomers, which have distinct NMR signals. | Uses standard NMR equipment; can provide large signal separation. | Requires additional reaction steps; derivatization must go to completion without racemization. | koreascience.kr |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes results in chemical shift non-equivalence. | Non-destructive; no sample modification required. | Signal separation (Δδ) can be small; may require low temperatures or specific solvents. | researchgate.netmdpi.com |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | High resolution and sensitivity. | Analyte must be volatile or be made volatile through derivatization. | researchgate.net |
Applications of H Hyp Tbu Otbu.hcl Beyond Standard Linear Peptide Synthesis
Use as a Precursor for Constrained Peptidomimetics and Macrocyclic Structures
The conformational rigidity of the pyrrolidine (B122466) ring in H-Hyp(tBu)-OtBu.HCl makes it an ideal starting material for creating peptidomimetics with well-defined three-dimensional structures. These constrained molecules are of great interest in drug discovery as they can mimic the bioactive conformations of natural peptides while offering improved stability and bioavailability. sigmaaldrich.com
One key application is in the synthesis of macrocyclic peptides and peptidomimetics. sigmaaldrich.com The hydroxyproline (B1673980) side chain, once deprotected, can serve as an anchor point for side-chain-to-side-chain or side-chain-to-tail cyclization, creating complex ring structures that are prevalent in many natural products and potent therapeutic agents. bldpharm.com For instance, the synthesis of macrocyclic antibiotic lipopeptides, such as malacidin A, involves the assembly of a linear precursor containing non-canonical amino acids, which is then cyclized. nih.gov The use of protected hydroxyproline derivatives is critical in such multi-step syntheses to ensure that cyclization occurs at the desired position.
Furthermore, derivatives of this compound are employed in the creation of rigidifying elements within a peptide backbone. A notable example is the formation of α-amino-γ-lactams (Agl), also known as Freidinger-Veber lactams. acs.orgacs.org These structures are potent mimics of β-turns, a common secondary structure motif in bioactive peptides. The synthesis can involve the modification of a hydroxyproline residue within a peptide sequence, demonstrating how the hydroxyl group serves as a chemical handle for inducing conformational constraint. acs.org
| Application Area | Example Structure/Technique | Role of Hydroxyproline Derivative | Research Finding |
| Macrocyclic Peptides | Synthetic Analogues of Daptomycin | Precursor for linear peptide assembly | Intramolecular head-to-tail cyclization is a common strategy for producing macrocyclic lipopeptides. nih.gov |
| Constrained Peptidomimetics | α-amino-γ-lactams (Freidinger-Veber lactam) | Precursor for backbone rigidification | The formation of Agl units helps to rigidify peptide backbones by inducing conformations that mimic bioactive β-turns. acs.org |
| Complex Natural Products | Gramicidin S | Component of cyclic peptide structure | Early examples of cyclic peptides like Gramicidin S highlighted the importance of these structures in natural antibiotics. bldpharm.com |
Role in the Synthesis of Modified Bioconjugates, including Glycopeptides
Bioconjugation, the process of linking a biomolecule to another molecule, is a cornerstone of modern biotechnology and pharmaceutical science. This compound and its derivatives are valuable tools in this field, particularly for the synthesis of complex glycopeptides.
Glycopeptides, which are proteins or peptides modified with carbohydrate moieties, play crucial roles in cell-cell communication and recognition. The synthesis of these molecules is challenging and requires orthogonally protected amino acid building blocks. Fmoc-Hyp(tBu)-OH, a directly related derivative, is a key intermediate in the synthesis of arabinosylated glycopeptides. yok.gov.tr In one reported synthesis, Fmoc-Hyp(tBu)-OH was converted to a hydroxyproline acceptor, which was then glycosylated with a protected arabinose donor. yok.gov.tr This building block was subsequently incorporated into the plant peptide hormone PSY1, demonstrating the crucial role of the protected hydroxyproline in assembling complex, post-translationally modified bioconjugates. yok.gov.tr
The hydroxyl group of hydroxyproline also provides a site for attaching other molecules, such as heterocyclic compounds or drug linkers. nih.govacs.orgnih.gov Studies have shown that conjugating bioactive molecules to peptides containing hydroxyproline can lead to enhanced biological activity. nih.gov The tert-butyl protection in this compound ensures that the hydroxyl group is available for such modifications at a specific, planned stage of the synthesis.
| Bioconjugate Type | Synthetic Strategy | Role of this compound Derivative | Key Finding |
| Glycopeptides (PSY1) | Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) | Fmoc-Hyp(tBu)-OH is the precursor to the hydroxyproline acceptor for glycosylation. yok.gov.tr | Stereoselective synthesis of β-1,2-linked L-arabinosylated hydroxyproline building blocks was achieved for incorporation into the PSY1 plant peptide hormone. yok.gov.tr |
| Peptide-Heterocycle Conjugates | SPPS and subsequent modification | The hydroxyproline residue provides a site for conjugation, potentially enhancing biological activity. | Conjugates of peptides with hydroxyproline have shown enhanced activity in certain assays, attributed to the hydroxyl group. nih.gov |
| Drug-Linker Conjugates | General Drug Conjugation Chemistry | Protected amino acid derivatives, including those of threonine (H-Thr(tBu)-OH), are used as components in drug-linker constructs. acs.org | The use of protected functionalized amino acids is a general strategy for building complex drug conjugates. acs.org |
Contribution to the Construction of Chiral Scaffolds and Ligands for Asymmetric Catalysis
The intrinsic chirality of L-hydroxyproline makes its derivatives, including this compound, excellent starting materials for the synthesis of chiral ligands and scaffolds used in asymmetric catalysis. sigmaaldrich.comorganic-chemistry.org These ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other.
Research has demonstrated that trans-4-hydroxy-L-proline is a highly effective precursor for a variety of successful chiral ligands:
Phosphine-Oxazoline Ligands: A series of P,N ligands based on proline have been synthesized in just four steps from commercially available trans-4-hydroxy-L-proline. nih.govfu-berlin.de These ligands have proven effective in palladium-catalyzed asymmetric allylic alkylation (up to 96% enantiomeric excess, ee) and the asymmetric Heck reaction (up to 86% ee). nih.govfu-berlin.de
Bicyclic Phosphine (B1218219) Ligands: Rigid [2.2.1] bicyclic chiral phosphines have been prepared from trans-4-hydroxy-L-proline. chemrxiv.org These phosphines act as highly effective catalysts in the enantioselective [3+2] annulation of allenes and imines to produce chiral pyrrolines with excellent enantioselectivities. chemrxiv.org
Ligands for Copper-Catalyzed Reactions: In CuI-catalyzed Ullmann-type coupling reactions, trans-4-hydroxy-L-proline was found to be a superior ligand compared to L-proline itself, enabling excellent enantioselectivity (71-93% ee).
The use of this compound provides a protected chiral scaffold where the secondary amine can be modified to build the ligand structure, while the hydroxyl and carboxyl groups remain masked until a later deprotection step is desired. This strategy allows for the construction of complex chiral environments essential for high enantioselectivity in catalysis.
| Ligand/Catalyst Type | Reaction Catalyzed | Precursor | Key Outcome |
| Phosphine-Oxazoline Ligands | Asymmetric Allylic Alkylation, Heck Reaction | trans-4-hydroxy-L-proline | High enantioselectivity (up to 96% ee) was achieved in Pd-catalyzed reactions. nih.govfu-berlin.de |
| [2.2.1] Bicyclic Phosphines | [3+2] Annulation of Allenes and Imines | trans-4-hydroxy-L-proline | Produced enantiomerically enriched pyrrolines in good yields and excellent ee. chemrxiv.org |
| Hydroxyproline-based Ligand | CuI-Catalyzed Ullmann Coupling | trans-4-hydroxy-L-proline | Demonstrated superior performance and enantioselectivity compared to L-proline. |
| Hydroxyproline Catalyst | Desymmetrization of Cyclohexanones | (2S,4S)-4-hydroxyproline | Acted as a chiral amine co-catalyst with a palladium complex, achieving 94% ee. acs.org |
Investigations into its Role in Supramolecular Assembly and Material Science Precursors
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Amino acids and peptides are excellent building blocks for supramolecular assembly due to their ability to form hydrogen bonds and other directed interactions.
Derivatives of this compound have been incorporated into peptides designed to self-assemble into functional materials. A notable example is the synthesis of collagen-mimicking peptides used to functionalize synthetic supramolecular hydrogels. In this work, a peptide sequence containing Fmoc-Phe-Hyp(tBu)-Gly was synthesized via solid-phase peptide synthesis. After synthesis and deprotection, this peptide was used as an additive to create a hydrogel material that mimics the biological function of collagen, demonstrating the role of the hydroxyproline derivative as a precursor to advanced biomaterials.
Furthermore, the conformational constraints imposed by hydroxyproline can be used to design peptides that form stable, predictable secondary structures like helices. These well-defined structures can then serve as building blocks for larger, ordered assemblies or "smart materials" that can change their structure in response to environmental cues. The ability of modified amino acids to form ordered, amyloid-like assemblies is also an area of active investigation, with potential applications in nanotechnology and materials science.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing H-Hyp(tBu)-OtBu.HCl, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves tert-butyloxycarbonyl (Boc) protection of hydroxyproline (Hyp) residues, followed by esterification and HCl salt formation. Critical steps include:
- Protection : Use Boc-anhydride under basic conditions (e.g., DIPEA) to protect the amino group .
- Esterification : Employ coupling reagents like HOBt/DCC for tert-butyl ester formation .
- Purification : Recrystallization or reverse-phase HPLC to isolate the product, with monitoring via TLC or LC-MS .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms tert-butyl group integration (δ ~1.4 ppm for tBu) and proline backbone conformation (e.g., δ 3.5–4.5 ppm for Hyp α-protons) .
- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (theoretical: 281.8 g/mol for this compound) .
- HPLC : Purity >95% via C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .
Q. How should this compound be stored to ensure stability, and what are the indicators of degradation?
- Methodological Answer :
- Storage : Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis. In solution, use anhydrous DMSO or DMF at -80°C for ≤1 year .
- Degradation Indicators : Discoloration (yellowing), reduced solubility, or unexpected LC-MS peaks (e.g., tert-butyl group cleavage at δ ~1.0 ppm in NMR) .
Advanced Research Questions
Q. How can computational methods like DFT-D3 be applied to study the conformational stability of this compound?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-31G* to model tert-butyl steric effects on Hyp ring puckering (Cγ-endo vs. Cγ-exo) .
- Dispersion Corrections : Apply DFT-D3 to account for van der Waals interactions between tBu groups and adjacent residues .
- Validation : Compare computed IR/Raman spectra with experimental data to identify dominant conformers .
Q. What strategies resolve contradictions in solubility data reported for this compound across studies?
- Methodological Answer :
- Variable Control : Standardize solvent systems (e.g., DMSO vs. aqueous buffers) and temperature (25°C vs. 37°C).
- Analytical Consistency : Use nephelometry for turbidity measurements or UV-Vis for concentration-dependent solubility curves .
- Contextual Reporting : Disclose batch-specific purity (e.g., residual solvents affecting solubility) .
Q. How to design experiments to investigate this compound's role in peptide synthesis under varying conditions?
- Methodological Answer :
- Coupling Efficiency : Compare Fmoc/tBu-protected Hyp in solid-phase synthesis using Kaiser tests or LC-MS to monitor coupling yields .
- Stability Testing : Expose the compound to acidic (TFA) or basic (piperidine) conditions, then analyze by NMR for tert-butyl deprotection .
- Biological Relevance : Incorporate Hyp(tBu)-OtBu.HCl into collagen-mimetic peptides and assess thermal stability via CD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
